molecular formula C20H20N2O2 B1668764 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide CAS No. 892711-75-0

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No. B1668764
M. Wt: 320.4 g/mol
InChI Key: GVGVYDCVFBGALZ-UHFFFAOYSA-N
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Description

“4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide” is a chemical compound with the molecular formula C20H20N2O2 . It has a molecular weight of 320.385 . The compound is also known by the name CDN1163 .

Scientific Research Applications

Sigma-2 Receptor Ligands Development

Arylamides hybrids, including compounds related to 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, have been explored as tools for the development of PET radiotracers, specifically focusing on the σ2 receptors, which are potential targets for tumor diagnosis. One such study synthesized hybrid structures and assessed their σ(1)/σ(2) selectivities, which are critical for their effectiveness as σ(2) PET agents in tumor diagnosis (Abate et al., 2011).

Synthesis of Benzamide Derivatives

The chemical synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate for the synthesis of β-benzamido TACE inhibitors, involves a series of steps including hydroxymethylation, chlorination, etherification, and hydrolysis. This compound, which shares structural elements with 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, was synthesized from 2-methylquinoline, providing a convenient, efficient, and cost-effective synthetic route (Xing, 2009).

Polycyclic Amides Synthesis

Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been a method for the synthesis of polycyclic amides, including isoquinolones, via oxidative ortho C-H activation. This methodology facilitates high yield and facile synthesis, which might be relevant to compounds structurally related to 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide (Song et al., 2010).

Mass Spectrometric Studies of Benzamides

Isoquinoline-3-carboxamides, which share structural similarities with 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, have been studied for their collision-induced dissociation behavior. Understanding the fragmentation patterns of these compounds, which are drug candidates for anemic disorders, provides valuable insights into their chemical behavior and potential applications in clinical, forensic, and sports drug testing (Beuck et al., 2009).

Safety And Hazards

According to the safety information available, “4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide” has a signal word of “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGVYDCVFBGALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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